Tetradecyl lactate

Description

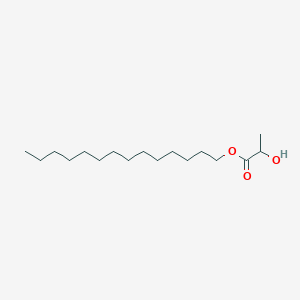

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORJONZPSTVSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862630 | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323-03-1 | |

| Record name | Myristyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropanoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D822OC34X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Molecular Profile and Utility of Tetradecyl Lactate

An In-Depth Technical Guide to the Synthesis of Tetradecyl Lactate

This compound, also known under the common name myristyl lactate, is the ester formed from the reaction of myristyl alcohol (1-tetradecanol) and lactic acid.[1][2] Its chemical formula is C₁₇H₃₄O₃.[3] This compound presents as a clear to yellowish liquid or a white waxy solid, depending on the ambient temperature.[1][3] In the realms of pharmaceutical and cosmetic science, this compound is highly valued as an emollient, moisturizer, and texture enhancer.[3][4] Its properties of improving the spreadability of formulations and providing a smooth, silky after-feel make it a common ingredient in skin lotions, creams, hair conditioners, and decorative cosmetics.[2][3]

This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical mechanisms, critical process parameters, and detailed experimental workflows. It is designed for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into the production of this versatile α-hydroxy ester.

Core Synthesis Pathways: A Comparative Overview

The industrial production of this compound is predominantly achieved through two distinct routes: direct chemical esterification and enzyme-catalyzed synthesis. The choice between these pathways is dictated by factors such as desired purity (specifically enantiomeric purity), reaction conditions, cost of catalysts, and environmental impact.

-

Direct Chemical Esterification: This classical approach involves the direct reaction of lactic acid with 1-tetradecanol, typically in the presence of an acid catalyst to accelerate the reaction rate.

-

Enzymatic Synthesis: A green chemistry approach that utilizes lipases as biocatalysts. This method can proceed via direct esterification or transesterification and is renowned for its high selectivity under mild conditions.[5]

Pathway 1: Direct Chemical Esterification

Direct esterification is a robust and widely implemented method for producing esters. The overall reaction involves the condensation of a carboxylic acid and an alcohol, releasing water as a byproduct.

Chemical Equation: CH₃CH(OH)COOH (Lactic Acid) + CH₃(CH₂)₁₃OH (1-Tetradecanol) ⇌ CH₃CH(OH)COOCH₂(CH₂)₁₂CH₃ (this compound) + H₂O

Mechanism and Catalysis

The esterification of lactic acid is a reversible reaction that requires a catalyst to achieve practical conversion rates. The mechanism is fundamentally a nucleophilic acyl substitution.

-

Acid Catalysis (e.g., H₂SO₄, p-TsOH): The process begins with the protonation of the carbonyl oxygen of lactic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-tetradecanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the final ester and regenerate the catalyst.

-

Lewis Acid-Assisted Esterification (e.g., TiCl₄): Lewis acids like titanium tetrachloride can also be highly effective coupling reagents.[6] The mechanism involves the formation of an adduct between the carboxylic acid and TiCl₄, which activates the carboxylic acid for nucleophilic acyl substitution.[7] The alcohol can then directly attack this activated intermediate to form the ester.[7] This method can often proceed under mild, neutral conditions without the need for bases.[6]

Causality Behind Experimental Choices

-

Catalyst Selection: Strong mineral acids are effective but can lead to side reactions and require neutralization and removal steps. Lewis acids like TiCl₄ are efficient but require careful handling due to their moisture sensitivity.[7]

-

Temperature and Pressure: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as the self-polymerization of lactic acid.[8] Applying a vacuum is a common strategy to remove water from the reaction mixture, which shifts the equilibrium towards the product side, thereby increasing the yield.

-

Reactant Ratio: Using an excess of one reactant (typically the less expensive one, the alcohol) can also drive the equilibrium to favor ester formation.

-

Water Removal: The continuous removal of water is critical for achieving high conversion. This can be accomplished through azeotropic distillation (e.g., with toluene) or by using dehydrating agents like molecular sieves.[7] Reactive distillation, which combines reaction and separation in a single unit, is an advanced technique used to enhance yield and efficiency.[9]

Key Challenge: Self-Oligomerization of Lactic Acid

A significant challenge in the direct esterification of lactic acid is its bifunctional nature; it possesses both a carboxylic acid and a hydroxyl group. This allows it to undergo intermolecular self-esterification, forming oligomers and polymers (polylactic acid).[9][10] This side reaction consumes the starting material and complicates purification.

Mitigation Strategies:

-

Use a large excess of the fatty alcohol (1-tetradecanol).

-

Employ a non-polar solvent in which lactic acid has limited solubility. This minimizes the interaction between lactic acid molecules, thereby suppressing self-polymerization.[10]

Workflow: Direct Esterification

Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism.

Causality Behind Experimental Choices

-

Enzyme Selection and Immobilization: Lipases from sources like Candida antarctica (CALB, often sold as Novozym 435) are widely used due to their high activity and stability. [10]Immobilizing the enzyme on a solid support enhances its stability, simplifies its recovery and reuse, and allows for continuous flow processes, significantly improving process economics.

-

Reaction Medium (Solvent): While solvent-free systems are possible, the high polarity of lactic acid can reduce enzyme stability. [11]The use of non-polar, hydrophobic solvents (e.g., hexane, heptane) is often preferred. These solvents can minimize enzyme deactivation caused by the acidity of lactic acid and can also help control water activity. [8][10]* Acyl Donor: Esterification vs. Transesterification:

-

Direct Esterification: Uses lactic acid directly. This can be limited by the reduced stability of the lipase in the presence of the acid and the byproduct, water. [11] * Transesterification: Uses a short-chain alkyl lactate (e.g., ethyl lactate) as the acyl donor. This route is often preferred because it avoids the direct presence of the more corrosive lactic acid and produces a less inhibitory byproduct (a short-chain alcohol like ethanol), leading to higher enzyme stability and potentially higher yields. [11]* Water Activity (a_w): Water is essential for maintaining the enzyme's catalytically active conformation, but excess water will promote the reverse reaction (hydrolysis). Therefore, controlling water activity at a low, optimal level is crucial for maximizing ester synthesis. This is often achieved by adding molecular sieves or performing the reaction under vacuum.

-

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Enzyme Pre-treatment: The immobilized lipase is dried in a desiccator or vacuum oven to achieve the optimal low water activity.

-

Reactant Preparation: 1-tetradecanol and the acyl donor (lactic acid or ethyl lactate) are dissolved in a suitable hydrophobic solvent (e.g., n-hexane) in a sealed reaction vessel. Molar ratios are optimized, often with an excess of the alcohol.

-

Reaction Initiation: The pre-treated immobilized lipase is added to the reactant mixture. A dehydrating agent, such as 3Å molecular sieves, is also added to scavenge the water or short-chain alcohol produced during the reaction.

-

Incubation: The reaction mixture is incubated in an orbital shaker at a controlled temperature (typically 40-60°C) for a specified period (24-72 hours). Reaction progress is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Recovery: Upon completion, the immobilized enzyme and molecular sieves are removed by simple filtration.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by vacuum distillation or column chromatography to remove any unreacted starting materials.

Comparative Analysis of Synthesis Pathways

| Feature | Direct Chemical Esterification | Enzymatic (Lipase-Catalyzed) Synthesis |

| Catalyst | Mineral acids (H₂SO₄), Lewis acids (TiCl₄) | Lipases (e.g., from Candida antarctica) |

| Reaction Conditions | High temperature (often >100°C), sometimes vacuum | Mild temperature (40-60°C), atmospheric pressure |

| Selectivity | Low; side reactions like self-polymerization are common | High (chemo-, regio-, and enantioselective); minimal side reactions [5] |

| Solvent | Often high-boiling point solvents for azeotropic removal of water or solvent-free | Hydrophobic organic solvents (e.g., hexane) or solvent-free |

| Purification | Requires neutralization and extensive washing to remove catalyst and byproducts | Simple filtration to remove immobilized enzyme; less complex downstream processing |

| Environmental Impact | Generates corrosive waste; high energy consumption | "Green" process; biodegradable catalyst, lower energy consumption |

| Cost | Lower catalyst cost but potentially higher energy and waste treatment costs | Higher initial catalyst cost, but reusability of immobilized enzyme can offset this |

Conclusion and Future Outlook

Both direct chemical esterification and enzymatic synthesis are viable pathways for the production of this compound. The traditional chemical route is well-established and cost-effective for large-scale production where high purity is not the primary driver. However, it suffers from drawbacks related to harsh reaction conditions, side reactions, and environmental concerns.

The future of specialty chemical manufacturing, particularly for high-value applications in pharmaceuticals and cosmetics, is increasingly leaning towards biocatalysis. Enzymatic synthesis offers unparalleled selectivity, leading to purer products under significantly milder and more environmentally benign conditions. [5]While challenges related to enzyme stability and cost remain, ongoing advances in enzyme engineering and immobilization technology are continuously improving the economic feasibility of this green alternative. [12]For drug development professionals, the high purity and potential for enantiomeric specificity offered by enzymatic routes make them a particularly attractive option for synthesizing excipients like this compound, ensuring higher quality and consistency in final formulations.

References

-

Anonymous. (2022). This compound. Tiiips. [Link]

-

Matsumura, S., et al. (2010). Lipase-catalyzed oligomerization and hydrolysis of alkyl lactates: direct evidence in the catalysis mechanism that enantioselection is governed by a deacylation step. PubMed. [Link]

-

Matsumura, S., et al. (2010). Lipase-Catalyzed Oligomerization and Hydrolysis of Alkyl Lactates: Direct Evidence in the Catalysis Mechanism That Enantioselection Is Governed by a Deacylation Step. ACS Publications. [Link]

-

Pirozzi, D. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. PubMed. [Link]

-

Anonymous. (n.d.). This compound - Descrizione. Tiiips. [Link]

-

Anonymous. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company. [Link]

-

Titheradge, M. A., & Haynes, R. C. (1990). Epidermal growth factor and 12-O-tetradecanoylphorbol 13-acetate stimulate lactate production and the pentose phosphate pathway in freshly isolated rat hepatocytes. PubMed. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

-

Vagi, C., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

-

Hatori, A., et al. (2018). One-pot Enzymatic Synthesis of l-[3- 11 C]lactate for Pharmacokinetic Analysis of Lactate Metabolism in Rat Brain. PubMed. [Link]

-

Le, T. H. D., et al. (2023). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]

-

Anonymous. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]

-

Bloomer, S., & Adlercreutz, P. (1993). Part III. Direct enzymatic esterification of lactic acid with fatty acids. ResearchGate. [Link]

-

Vagi, C., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. PubMed. [Link]

- Anonymous. (2009). JP2009142217A - Synthesis method of lactate by enzyme.

-

Kumar, R., et al. (2005). A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers. ResearchGate. [Link]

-

Mazumdar, S., et al. (2013). Efficient synthesis of L-lactic acid from glycerol by metabolically engineered Escherichia coli. PubMed. [Link]

-

Bongers, H., & Spierling, V. (2022). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe. [Link]

Sources

- 1. This compound [tiiips.com]

- 2. This compound - Descrizione [tiiips.com]

- 3. specialchem.com [specialchem.com]

- 4. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]

- 9. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Myristyl Lactate

Introduction: Unveiling the Molecular Utility of Myristyl Lactate

Myristyl lactate stands as a molecule of significant interest for researchers and formulation scientists, particularly within the pharmaceutical and personal care sectors. It is the ester formed from the reaction of myristyl alcohol (1-tetradecanol), a 14-carbon fatty alcohol, and lactic acid, a well-known alpha-hydroxy acid (AHA).[1][2] This unique combination yields a multifunctional ingredient prized for its emollient, skin-conditioning, and formulation-enhancing properties.[3][4] Its utility stems from a distinct set of physicochemical characteristics, including a melting point near human body temperature, which imparts a characteristic silky, non-greasy feel to topical preparations. This guide provides a comprehensive technical overview of myristyl lactate, detailing its chemical and physical properties, synthesis, analytical characterization protocols, and the scientific rationale for its application in advanced formulations.

Chemical Identity and Molecular Structure

Myristyl lactate is chemically identified as the tetradecyl ester of 2-hydroxypropanoic acid.[5] Its molecular structure consists of a long, lipophilic 14-carbon alkyl chain (the myristyl group) and a more polar, hydrophilic head containing the lactate moiety with a hydroxyl group. This amphiphilic nature is central to its functionality.

-

IUPAC Name: tetradecyl 2-hydroxypropanoate[5]

-

EINECS/ELINCS No: 215-350-1[5]

-

Molecular Weight: 286.45 g/mol [6]

-

Synonyms: Tetradecyl lactate, Propanoic acid, 2-hydroxy-, tetradecyl ester, Ceraphyl 50, Crodamol ML.[5][7]

Synthesis Pathway

Myristyl lactate is synthesized via a direct esterification reaction between myristyl alcohol and lactic acid.[1][3] The process typically involves heating the reactants, often in the presence of an acid catalyst, to drive the formation of the ester bond and the elimination of water.[3] Post-reaction, the mixture undergoes a purification process, which includes washing steps to remove the catalyst and any unreacted acid, followed by neutralization to yield the final, high-purity product.

Molecular Structure Visualization

The structure below illustrates the linkage of the myristyl and lactate components.

Caption: 2D structure of Myristyl Lactate.

Physicochemical Properties

The physical characteristics of myristyl lactate are fundamental to its role as a specialty ingredient. It exists as a colorless to pale yellow liquid or a soft, waxy solid, depending on the ambient temperature.[3][6] This thermal behavior is critical to its sensory profile in topical applications.

Quantitative Data Summary

The following table consolidates the key physicochemical parameters of myristyl lactate from various technical sources.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid or white/yellow soft solid | [6] |

| Odor | Odorless or slightly peculiar/mild odor | [8] |

| Melting Point | 29 - 34 °C (84.2 - 93.2 °F) | [3] |

| Boiling Point | ~330 °C at 760 mmHg | [1] |

| Specific Gravity / Density | 0.892 - 0.904 g/cm³ at 25 °C | [9] |

| Solubility | Slightly soluble in water; Soluble in alcohols (ethyl, isopropyl), oils, and fats; Dispersible in mineral oil; Insoluble in glycerine. | [2][9] |

| Saponification Value | 166 - 196 mg KOH/g | |

| Acid Value | ≤ 3.0 mg KOH/g | |

| Iodine Value | ≤ 1.0 g I₂/100g | |

| Flash Point | ~147.1 °C (297 °F) | [1] |

| Refractive Index | ~1.44 - 1.454 | [8] |

Analysis of Properties

-

Melting Point: The low melting point, which is close to skin temperature, is a defining feature. It allows the material to liquefy upon application, providing a perceived cooling effect and a non-tacky, velvety skin feel.

-

Solubility Profile: Its solubility in alcohols and oils, coupled with its poor solubility in water and glycerine, dictates its use in anhydrous or emulsion-based systems.[9] This profile makes it an excellent choice for incorporating into lotions, creams, and serums.

-

Saponification and Acid Values: The saponification value is a measure of the free and esterified acids, while the acid value indicates the amount of free acid. Low acid values are critical for ensuring product stability and preventing skin irritation. These parameters serve as key quality control checks during manufacturing.

Chemical Properties and Stability

Myristyl lactate is stable under standard storage conditions, though it should be protected from excessive heat.[1][10] As an ester, it can undergo hydrolysis back to myristyl alcohol and lactic acid, a reaction that is accelerated by strong acids or bases.

-

Reactivity: It is incompatible with strong oxidizing agents and strong caustics.[10]

-

Impurities: Commercial grades of myristyl lactate may contain small amounts of other fatty lactates (e.g., decyl, lauryl, or cetyl lactate) depending on the purity of the starting myristyl alcohol.

-

Hazardous Decomposition: Under combustion, it can produce standard products of organic material decomposition.[10]

Experimental Protocols for Characterization

To ensure the quality and identity of myristyl lactate for research and development, several analytical techniques are employed. The following protocols are foundational for its characterization.

Protocol 1: Identification by FTIR Spectroscopy

Objective: To confirm the chemical identity of myristyl lactate by identifying its key functional groups.

Methodology:

-

Sample Preparation: Place a small drop of liquid myristyl lactate (or melted solid) directly onto the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption peaks:

-

~3400-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

-

~2850-2960 cm⁻¹ (strong): C-H stretch from the alkyl chain.

-

~1730-1750 cm⁻¹ (strong): C=O stretch from the ester group.

-

~1100-1250 cm⁻¹ (strong): C-O stretch from the ester linkage.

-

-

Validation: Compare the obtained spectrum against a reference spectrum of myristyl lactate.

Caption: Workflow for FTIR-based identification.

Protocol 2: Determination of Acid Value

Objective: To quantify the free fatty acids in a myristyl lactate sample, ensuring it meets quality specifications.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 g of myristyl lactate into an Erlenmeyer flask.

-

Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether) and gently warm if necessary to dissolve the sample completely.

-

Indicator Addition: Add a few drops of phenolphthalein indicator to the solution.

-

Titration: Titrate the sample with a standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

-

Calculation: Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W Where:

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

-

Validation: The result should be no more than 2.0-3.0, depending on the specification.

Caption: Workflow for Acid Value Titration.

Applications in Drug Development and Research

The unique properties of myristyl lactate make it a valuable excipient in topical and transdermal drug delivery systems. Its function is not merely passive; it actively enhances formulation elegance and can influence therapeutic efficacy.

-

Emollient & Moisturizer: The long myristyl chain provides lubricity and forms an occlusive film on the skin, which reduces transepidermal water loss (TEWL) and helps maintain skin hydration. This makes it ideal for formulations targeting dry skin conditions.[3]

-

Solubilizing Agent: It can act as a co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dispersion and bioavailability within a cream or ointment base.

-

Penetration Enhancer: By interacting with the lipids in the stratum corneum, myristyl lactate can help promote the skin absorption of certain drugs.

-

Texture Modifier: In formulations, it is used to reduce the greasiness and tackiness of oils and waxes, improving spreadability and imparting a desirable silky after-feel.[3] This is critical for patient compliance.

Caption: Relationship between properties and applications.

Safety and Toxicological Profile

Myristyl lactate is generally considered safe for use in cosmetic and pharmaceutical applications at recommended concentrations.[11]

-

Acute Toxicity: The acute oral LD50 in rats is estimated to be greater than 20 g/kg, indicating very low acute toxicity.[12]

-

Irritation: It is considered to be minimally irritating to the skin and non-irritating to the eyes in Draize tests.[12] However, some studies have noted the potential for moderate irritation when used undiluted.[12]

-

Comedogenicity: A notable consideration for formulators is that myristyl lactate is often cited as being highly comedogenic, meaning it has the potential to clog pores. Therefore, its use in products for acne-prone skin should be carefully evaluated.[3]

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristyl lactate is safe for use in cosmetics at concentrations up to 10% when formulated to avoid increasing sun sensitivity, or when its use is accompanied by sun protection.[11]

Conclusion

Myristyl lactate is a highly functional ester with a well-defined set of chemical and physical properties that make it a valuable tool for researchers and drug development professionals. Its emollience, low melting point, and ability to modify formulation texture provide significant advantages in the creation of elegant and effective topical delivery systems. A thorough understanding of its physicochemical parameters, supported by robust analytical characterization, is essential for harnessing its full potential while ensuring product quality, stability, and safety.

References

-

MYRISTYL LACTATE. Ataman Kimya.

-

MYRISTYL LACTATE. Ataman Kimya.

-

Myristyl Lactate | C17H34O3 | CID 64676. PubChem, National Institutes of Health.

-

CAS 1323-03-1 Myristyl Lactate. Alfa Chemistry.

-

MYRISTYL LACTATE. SpecialChem.

-

Myristyl lactate. Tiiip.

-

Myristyl Lactate Supplier | 1323-03-1. Riverland Trading.

-

DECOS and SCG Basis for an Occupational Standard. Lactate esters. Inchem.org.

-

Myristyl Lactate - CAS - 1323-03-1. Axios Research.

-

CAS 1323-03-1: Myristyl lactate. CymitQuimica.

-

CAS 1323-03-1 Myristyl Lactate. Alfa Chemistry.

-

SDS (Safety Data Sheet) - Myristyl Lactate. Making Cosmetics.

-

Myristyl Lactate. Cosmetics Info.

-

myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company.

-

Myristyl lactate - Descrizione. Tiiip.

-

Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. CIR Reports.

-

Myristyl Lactate. MySkinRecipes.

-

MYRISTYL LACTATE Supplier | 110-45-2. UPIglobal.

Sources

- 1. Myristyl lactate [tiiips.com]

- 2. Myristyl lactate - Descrizione [tiiips.com]

- 3. specialchem.com [specialchem.com]

- 4. MYRISTYL LACTATE Supplier | 110-45-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 5. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. CAS 1323-03-1: Myristyl lactate | CymitQuimica [cymitquimica.com]

- 8. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 9. inchem.org [inchem.org]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

- 12. View Attachment [cir-reports.cir-safety.org]

An In-Depth Technical Guide to Tetradecyl Lactate: Properties, Synthesis, and Applications in Drug Development

Introduction

Tetradecyl lactate, also known by its synonym myristyl lactate, is the ester formed from the reaction of lactic acid and myristyl alcohol (1-tetradecanol).[1][2] As a member of the alpha-hydroxy acid (AHA) ester family, it possesses a unique combination of properties that make it a highly versatile excipient in the pharmaceutical and personal care industries. Its amphiphilic nature, characterized by a hydrophilic lactate head and a lipophilic 14-carbon alkyl chain, underpins its function as an emollient, emulsifier, and, critically for drug development, a penetration enhancer.[3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its mechanistic role in advanced drug delivery systems.

Chemical Identification and Molecular Structure

Accurate identification is paramount for regulatory compliance and scientific reproducibility. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.

The molecular structure consists of a lactic acid moiety ester-linked to a tetradecyl (myristyl) fatty alcohol. This structure is fundamental to its physical and chemical behavior.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₄O₃ | [1][4][5][6][8] |

| Molecular Weight | 286.46 g/mol | [1][4][5] |

| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C(C)O | [1][5][8] |

| InChI | InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | [1][5][8] |

| InChIKey | BORJONZPSTVSFP-UHFFFAOYSA-N | [1][5][8] |

| Common Synonyms | Myristyl Lactate, Lactic Acid Tetradecyl Ester, Cegesoft C 17, Tetradecyl 2-hydroxypropanoate |[1][4][5][9] |

Physicochemical Properties

The utility of this compound in formulations is a direct consequence of its physical and chemical properties. It is a non-greasy emollient that transitions from a soft, waxy solid to a liquid near human body temperature, providing a unique sensory profile and functional benefits.

Table 2: Key Physicochemical Data of this compound

| Property | Value | Significance in Formulation |

|---|---|---|

| Appearance | White to pale-yellow liquid or soft solid | Dependent on ambient temperature, affecting handling and texture of the final product.[1][6] |

| Melting Point | 29 - 34 °C | Liquefies on contact with skin, imparting a cooling and smooth, velvety after-feel. |

| Solubility | Insoluble in water and glycerine; Soluble in alcohols (ethyl, isopropyl) and ether; Dispersible in mineral oil | Dictates its use in non-aqueous or emulsion-based systems.[10][11] |

| Saponification Value | 166 - 196 mg KOH/g | Indicates the amount of ester linkages, useful for quality control. |

| Acid Value | ≤ 2.0 mg KOH/g | Measures residual free acid, a critical parameter for stability and skin compatibility. |

| Specific Gravity | 0.892 - 0.904 (at 25/35 °C) | Essential for process calculations and formulation density. |

Synthesis and Manufacturing

This compound is produced via the direct esterification of myristyl alcohol with lactic acid. This reaction is typically acid-catalyzed to achieve a high yield. The subsequent purification process is critical to remove unreacted starting materials and the catalyst, ensuring the final product's purity and safety for pharmaceutical use.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with equimolar amounts of myristyl alcohol and lactic acid (85-90% aqueous solution).

-

Catalysis: Add a catalytic amount (e.g., 0.5% w/w) of an acid catalyst such as p-toluenesulfonic acid. Toluene can be added as an azeotropic agent to facilitate water removal.

-

Esterification: Heat the mixture to reflux (approx. 110-120°C). Water produced during the esterification is continuously removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by Thin Layer Chromatography (TLC).

-

Neutralization: Once the reaction is complete, cool the mixture. Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with brine until the aqueous phase is neutral.

-

Purification: Dry the resulting crude ester over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product is purified this compound, which can be further characterized by techniques such as Gas Chromatography (GC) for purity, and FTIR and NMR for structural confirmation.[1][2]

Caption: Generalized workflow for the synthesis of this compound.

Core Applications in Drug Development

For drug development professionals, this compound is not merely an emollient but a functional excipient that can solve complex formulation challenges, particularly in topical and transdermal delivery.

Transdermal Delivery: A Mechanistic View of Penetration Enhancement

A primary application of this compound is as a penetration enhancer. The stratum corneum, the outermost layer of the epidermis, presents a formidable lipid barrier to most xenobiotics. This compound facilitates drug permeation through a specific mechanism of action.

-

Causality: Its molecular structure is key. The long, lipophilic tetradecyl tail can intercalate into the highly ordered lipid bilayers of the stratum corneum. This transiently disrupts the lamellar structure, increasing its fluidity. The hydrophilic lactate head may also interact with the polar components of the skin. This disruption creates pathways for co-administered active pharmaceutical ingredients (APIs) to permeate more readily into deeper skin layers.[3]

-

Evidence: Studies have demonstrated its effectiveness. For instance, it has been shown to enhance the percutaneous absorption of the anti-inflammatory drug indomethacin in rat models.[10]

Caption: Mechanism of this compound as a skin penetration enhancer.

Enhancing Solubility and Bioavailability

Many promising APIs are hindered by poor water solubility. This compound can act as a solubilizing agent within lipid-based formulations, improving the solubility and dispersion of hydrophobic drugs.[3] This enhancement can lead to improved absorption and greater bioavailability, particularly for topical applications where the drug must be in a solubilized state to partition into the skin.

Formulating for Sustained Release

In addition to enhancing penetration, this compound can be incorporated into topical and transdermal formulations to modulate the release rate of a drug.[3] By forming part of the vehicle matrix in creams, lotions, or patches, it can influence the partitioning of the drug out of the formulation and into the skin, potentially enabling a more controlled and sustained release profile.

Safety and Toxicological Profile

A thorough understanding of an excipient's safety profile is non-negotiable. This compound is generally considered safe for its intended uses in cosmetic and pharmaceutical products, supported by a history of use and toxicological data.

-

Acute Toxicity: The acute oral LD50 in rats is estimated to be greater than 20 g/kg, indicating a very low potential for acute toxicity.[12]

-

Irritation: It is generally considered to be minimally irritating to the skin and non-irritating to the eyes in Draize tests. However, one study noted that the undiluted material produced moderate irritation, highlighting the importance of formulation context.

-

Sensitization: It is not considered to be a skin sensitizer.[12]

-

Formulation Consideration: A key point for formulators is that some sources classify myristyl lactate as comedogenic, meaning it has the potential to clog pores on acne-prone skin.[13] This must be considered when developing dermatological products for specific patient populations.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that lactic acid and its simple esters, including myristyl lactate, are safe for use in cosmetic products at concentrations up to 10% when formulated to avoid increasing sun sensitivity or when accompanied by directions for sun protection.[5]

Conclusion

This compound is a multifunctional excipient with significant value for researchers and formulation scientists. Its well-defined chemical structure and physicochemical properties translate directly into functional benefits, including emollience, solubilization, and, most importantly, the enhancement of drug delivery across the skin barrier. Its favorable safety profile, coupled with a clear mechanistic basis for its action, establishes this compound as a critical tool for developing effective and elegant topical and transdermal therapeutic systems.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Tiiips. (2022-11-30). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Myristyl Lactate. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H34O3). Retrieved from [Link]

-

Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). myristyl lactate. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Clary, J. J., Feron, V. J., & van Velthuijsen, J. A. (1998). Safety assessment of lactate esters. Regulatory toxicology and pharmacology, 27(2), 88–97. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

Tiiips. (n.d.). This compound - Descrizione. Retrieved from [Link]

Sources

- 1. This compound [tiiips.com]

- 2. specialchem.com [specialchem.com]

- 3. Buy this compound | 1323-03-1 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. This compound - Descrizione [tiiips.com]

- 8. PubChemLite - this compound (C17H34O3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 1323-03-1 | TCI AMERICA [tcichemicals.com]

- 10. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]

- 11. musashino.com [musashino.com]

- 12. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]

Biological activity and mechanism of action of Tetradecyl lactate

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Tetradecyl Lactate

Authored by a Senior Application Scientist

Foreword

This compound, also known as myristyl lactate, is a fascinating molecule at the intersection of materials science, dermatology, and pharmacology. While it is widely recognized in the cosmetics and personal care industry as a superior emollient and texture enhancer, its more profound biological activities, particularly as a transdermal penetration enhancer, command significant attention from the scientific and drug development communities. This guide is designed for researchers, scientists, and formulation experts who seek a deeper understanding of this compound beyond its surface-level applications. We will deconstruct its physicochemical properties, elucidate its mechanisms of action, and provide actionable experimental protocols to validate its efficacy. Our approach is grounded in established scientific principles, ensuring that this document serves as both a comprehensive knowledge base and a practical laboratory resource.

Physicochemical Profile of this compound

This compound (C17H34O3) is the ester formed from the reaction of lactic acid and tetradecanol (myristyl alcohol).[1] This amphiphilic structure, possessing both a hydrophilic lactate head and a lipophilic 14-carbon alkyl tail, is fundamental to its biological and formulation properties.[1]

| Property | Value | Reference |

| Chemical Formula | C17H34O3 | [1][2] |

| Molecular Weight | 286.4 g/mol | [3][4] |

| CAS Number | 1323-03-1 | [3] |

| Appearance | Colorless to pale yellow liquid or white waxy solid | [2] |

| Solubility | Soluble in alcohol; poorly soluble in water | [5] |

| Melting Point | 29 - 34°C | |

| logP (o/w) | ~6.075 (estimated) | [5] |

This table summarizes the key physicochemical properties of this compound.

The synthesis of this compound is typically achieved through Fischer-Speier esterification, where lactic acid and tetradecanol react in the presence of an acid catalyst.[1] The resulting ester is then purified to remove unreacted starting materials and byproducts.[2]

Primary Biological Activity: Transdermal Penetration Enhancement

The most significant pharmacological activity of this compound is its role as a chemical penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[1][6]

Mechanism of Action: Reversible Disruption of the Stratum Corneum

The stratum corneum presents a formidable barrier to most xenobiotics, primarily due to its highly organized, lipid-rich intercellular matrix composed of ceramides, cholesterol, and free fatty acids. Penetration enhancers like this compound function by transiently and reversibly disrupting this organized structure.[7]

The proposed mechanism involves the following steps:

-

Intercalation: The lipophilic tetradecyl tail of the molecule intercalates into the intercellular lipid bilayers of the stratum corneum.

-

Disruption of Lipid Packing: This insertion disrupts the tight, ordered packing of the lipid chains, increasing their fluidity and creating temporary hydrophilic channels or pores.

-

Enhanced Permeability: This structural perturbation reduces the diffusional resistance of the stratum corneum, allowing co-administered drug molecules to partition into and diffuse through the skin barrier more readily.[6][7]

This mechanism is particularly effective for enhancing the penetration of hydrophilic drugs, which otherwise have great difficulty traversing the lipophilic stratum corneum.[6] Studies have shown that lactate esters can significantly influence the transdermal delivery of various model drugs, including ibuprofen, salicylic acid, dexamethasone, and 5-fluorouracil.[6][8]

Caption: Hypothesized signaling pathways of lactate after hydrolysis of this compound.

It is crucial to emphasize that this is a hypothesized mechanism. Further research is required to determine the extent to which this compound is hydrolyzed in the skin and whether the resulting lactate concentrations are sufficient to elicit these cellular effects.

Safety and Toxicology Profile

This compound has a favorable safety profile, making it suitable for a wide range of applications.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50 > 20 g/kg (rats) | |

| Skin Irritation | Minimally irritating in Draize tests; moderate irritation possible when undiluted. | |

| Skin Sensitization | Non-sensitizing | |

| Ocular Irritation | No signs of ocular irritation in Draize tests. | |

| Comedogenicity | Considered highly comedogenic; may not be suitable for acne-prone skin. | [2] |

| Regulatory Status | Safe for use in cosmetics at concentrations ≤10% (at pH ≥ 3.5). FDA approved as a food additive. | [1][3][9] |

This table summarizes the key safety and toxicology data for this compound.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that lactate esters, including myristyl lactate, are safe for use in cosmetic products at concentrations of 10% or less, provided the final formulation has a pH of 3.5 or greater. [4][15]

Experimental Protocol: In Vitro Skin Permeation Study

To quantitatively assess the penetration-enhancing effect of this compound, an in vitro permeation test (IVPT) using a vertical diffusion cell (Franz cell) is the gold standard.

Objective:

To determine the permeability coefficient (Kp) and enhancement ratio (ER) of a model API in the presence of this compound.

Materials:

-

Franz diffusion cells

-

Full-thickness skin tissue (e.g., excised human or porcine skin)

-

Model API solution (e.g., caffeine in phosphate-buffered saline)

-

Test formulation: Model API solution with 5% (w/v) this compound

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Magnetic stir bars and stir plate

-

Water bath/circulator for temperature control (32°C)

-

High-performance liquid chromatography (HPLC) system for API quantification

Methodology:

-

Skin Preparation: Thaw frozen skin and remove subcutaneous fat. Cut skin into sections to fit the Franz cells. Equilibrate the skin in PBS at 4°C for 1 hour before mounting.

-

Cell Assembly: Mount the skin section on the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. Ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the assembled cells to equilibrate for 30 minutes at 32°C.

-

Dosing: Apply a precise volume (e.g., 200 µL) of the control formulation (API only) or test formulation (API + this compound) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for HPLC analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

-

Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss).

-

Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the concentration of the API in the donor compartment.

-

Calculate the Enhancement Ratio (ER) as: ER = Kp (with enhancer) / Kp (without enhancer).

-

Caption: Workflow for a typical In Vitro Permeation Test (IVPT) using Franz cells.

This self-validating system, by directly comparing formulations with and without the enhancer under identical conditions, provides robust and reliable data on the efficacy of this compound as a penetration enhancer.

Conclusion

This compound is a multifunctional ingredient with well-defined biological activities. Its primary and most scientifically validated mechanism of action is the enhancement of transdermal drug delivery through the reversible fluidization of the stratum corneum's lipid matrix. This property, combined with its excellent emollient, moisturizing, and formulation-enhancing characteristics, makes it a valuable tool for both cosmetic and pharmaceutical scientists. While its potential for direct cellular signaling via lactate-mediated pathways is an exciting area for future research, its established safety and efficacy in topical applications secure its place as a key component in advanced formulation development.

References

-

Smolecule. (n.d.). Buy this compound | 1323-03-1. Retrieved from Smolecule website. [1]2. Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya website. 3. Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya website. 4. SpecialChem. (2024, May 31). MYRISTYL LACTATE. Retrieved from SpecialChem website. [2]5. NIH. (n.d.). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Retrieved from NIH website. [6]6. Cosmetics Info. (n.d.). Myristyl Lactate. Retrieved from Cosmetics Info website. [9]7. Croda Pharma. (n.d.). Penetration enhancement. Retrieved from Croda Pharma website. 8. PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com website. [10]9. PharmaCompass.com. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from PharmaCompass.com website. 10. Habitable. (n.d.). This compound - Pharos. Retrieved from Habitable website. 11. NIH. (n.d.). Myristyl Lactate | C17H34O3 | CID 64676 - PubChem. Retrieved from NIH website. [3]12. The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. Retrieved from The Good Scents Company website. [5]13. Google Patents. (n.d.). WO2005009510A2 - Penetration enhancer combinations for transdermal delivery. Retrieved from Google Patents website. [11]14. EWG Skin Deep. (n.d.). What is MYRISTYL LACTATE. Retrieved from EWG Skin Deep website. [12]15. MakingCosmetics. (n.d.). Myristal Lactate. Retrieved from MakingCosmetics website. [13]16. ChemicalBook. (2025, July 16). LACTIC ACID TETRADECYL ESTER | 1323-03-1. Retrieved from ChemicalBook website. [14]17. Antera. (2022, November 30). This compound. Retrieved from Antera website. [15]18. Antera. (n.d.). This compound - Descrizione. Retrieved from Antera website. 19. TCI AMERICA. (n.d.). This compound 1323-03-1. Retrieved from TCI AMERICA website. 20. Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 1323-03-1. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC) website. [16]21. ResearchGate. (2025, August 6). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Retrieved from ResearchGate website. [8]22. NIH. (n.d.). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC. Retrieved from NIH website. [17]23. PubMed. (n.d.). Safety assessment of lactate esters. Retrieved from PubMed website. [18]24. NIH. (2021, October 18). Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC. Retrieved from NIH website. [19]25. MDPI. (n.d.). Oligosaccharide Lactate Nanoparticles Enhance Tissue Targeting: A Case Study of the Controlled Delivery of Bedaquiline to Cardiac Tissue in TB Pericarditis. Retrieved from MDPI website. [20]26. MDPI. (n.d.). Progress in Lactate Metabolism and Its Regulation via Small Molecule Drugs. Retrieved from MDPI website. [21]27. NIH. (n.d.). Lactate is a mediator of metabolic cooperation between stromal carcinoma associated fibroblasts and glycolytic tumor cells in the tumor microenvironment - PMC. Retrieved from NIH website. [22]28. PubMed. (2018, November 12). In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes. Retrieved from PubMed website.

Sources

- 1. Buy this compound | 1323-03-1 [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Descrizione [tiiips.com]

- 5. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]

- 6. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crodapharma.com [crodapharma.com]

- 8. researchgate.net [researchgate.net]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google Patents [patents.google.com]

- 12. ewg.org [ewg.org]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]

- 15. This compound [tiiips.com]

- 16. This compound | 1323-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Progress in Lactate Metabolism and Its Regulation via Small Molecule Drugs [mdpi.com]

- 22. Lactate is a mediator of metabolic cooperation between stromal carcinoma associated fibroblasts and glycolytic tumor cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Tetradecyl Lactate: A Comprehensive Technical Guide for Formulation Scientists

Abstract

Tetradecyl lactate, also known as myristyl lactate, is a versatile ester increasingly recognized for its valuable role in the formulation of pharmaceuticals and high-end cosmetics. Its unique physicochemical properties, particularly its solubility profile, render it an excellent emollient, skin-conditioning agent, and a functional excipient in various delivery systems. This technical guide provides an in-depth exploration of the solubility of this compound in a range of solvents, from highly polar to non-polar. We will delve into the underlying chemical principles governing its solubility, present available quantitative data, and provide detailed, field-proven methodologies for its empirical determination. Furthermore, this guide will illuminate the practical applications of its solubility characteristics in the development of topical drug delivery systems and the formulation of poorly soluble active pharmaceutical ingredients (APIs).

Introduction: Understanding the Molecular Versatility of this compound

This compound (C₁₇H₃₄O₃) is the ester formed from the reaction of lactic acid and myristyl alcohol (1-tetradecanol). Its molecular structure, featuring a long, lipophilic fourteen-carbon alkyl chain and a more polar lactate moiety with a hydroxyl group, bestows upon it a desirable balance of properties. This amphiphilic nature is the primary determinant of its solubility behavior and its efficacy as a formulation excipient.

The long alkyl chain contributes to its oil-soluble characteristics, making it an effective emollient that imparts a smooth, non-greasy feel to topical preparations. The lactate portion, with its hydroxyl and ester groups, provides a degree of polarity, influencing its interaction with more polar solvents and biological membranes. Understanding this structure-solubility relationship is paramount for formulation scientists seeking to harness its full potential.

Physicochemical Properties of this compound

A comprehensive understanding of the solubility profile begins with a review of the fundamental physicochemical properties of this compound.

| Property | Value | References |

| Chemical Name | Tetradecyl 2-hydroxypropanoate | |

| Synonyms | Myristyl lactate, Lactic acid tetradecyl ester | |

| CAS Number | 1323-03-1 | |

| Molecular Formula | C₁₇H₃₄O₃ | |

| Molecular Weight | 286.46 g/mol | |

| Appearance | White to pale-yellow liquid or soft solid, depending on temperature | [1][2] |

| Melting Point | 29-34 °C | [1] |

| logP (o/w) | ~6.075 (estimated) | [3] |

The melting point of this compound is noteworthy as it is close to physiological skin temperature, which contributes to its pleasant sensory properties upon application. The high estimated logP value underscores its lipophilic nature.

Solubility Profile of this compound: A Multi-solvent Perspective

The guiding principle of "like dissolves like" is fundamental to understanding the solubility of this compound. Its significant lipophilic character dictates its high solubility in non-polar and moderately polar organic solvents, while its limited polar functionalities result in poor aqueous solubility.

Qualitative and Quantitative Solubility Data

| Solvent | Solvent Type | Solubility | References |

| Water | Highly Polar Protic | Insoluble (~0.6326 mg/L at 25 °C) | [2][3] |

| Glycerine | Highly Polar Protic | Insoluble | |

| Ethanol | Polar Protic | Soluble | |

| Propylene Glycol | Polar Protic | Soluble | |

| Isopropyl Myristate | Non-polar | Soluble | [4] |

| Mineral Oil | Non-polar | Dispersible | |

| Oils (general) | Non-polar | Soluble | [5] |

It is crucial for formulation scientists to recognize that terms like "soluble" and "insoluble" are qualitative. For precise formulation development, especially when this compound is intended as a primary solvent for an API, empirical determination of quantitative solubility is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

To address the need for precise solubility data, this section provides a detailed, robust, and self-validating protocol for the experimental determination of this compound solubility. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent and is described here in detail.

The Isothermal Shake-Flask Method: A Step-by-Step Guide

This method is based on the principle of allowing a solute to reach equilibrium in a solvent at a constant temperature. The concentration of the dissolved solute is then determined analytically.

Diagram of the Isothermal Shake-Flask Solubility Determination Workflow

Caption: Workflow for isothermal shake-flask solubility determination.

Materials and Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

This compound (solute)

-

Selected solvents of appropriate purity

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Calculation:

-

Calculate the original solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 g of solvent.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is a critical self-validating step.

-

Method Validation: The analytical method (HPLC or GC) used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

-

Mass Balance: For a truly robust validation, a mass balance study can be performed by quantifying the amount of undissolved solid remaining and comparing it with the initial amount added and the amount dissolved in the solvent.

The Role of this compound's Solubility in Drug Development

The solubility profile of this compound is not merely an academic curiosity; it has profound implications for the development of effective and elegant drug products, particularly in the realm of topical and transdermal delivery.

A Superior Solvent for Lipophilic APIs

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble APIs. This compound, with its excellent solubilizing capacity for lipophilic compounds, can serve as a valuable solvent in the oil phase of emulsions (creams and lotions) or in non-aqueous formulations. By dissolving the API in this compound, formulators can enhance its content uniformity and bioavailability in the final product.

Enhancing Percutaneous Penetration

This compound is also recognized for its ability to act as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin. The mechanism of this enhancement is twofold:

-

Solvent Effect: By dissolving the API, this compound increases the thermodynamic activity of the drug in the vehicle, thereby increasing the driving force for its partitioning into the skin.

-

Stratum Corneum Modification: The lipophilic nature of this compound allows it to intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This makes the barrier more permeable to the API.

Diagram of this compound's Dual Role in Topical Drug Delivery

Caption: this compound as a solvent and penetration enhancer.

Conclusion: A Key Excipient for Innovative Formulations

This compound's solubility profile is a cornerstone of its utility in the pharmaceutical and cosmetic industries. Its pronounced lipophilicity, coupled with a degree of polarity, makes it an excellent solvent for a wide range of active ingredients and a valuable penetration enhancer for topical drug delivery. While publicly available quantitative solubility data remains limited, the robust experimental protocol detailed in this guide empowers researchers and formulation scientists to generate the precise data required for their specific applications. As the demand for sophisticated and effective drug delivery systems continues to grow, a thorough understanding of the solubility characteristics of versatile excipients like this compound will be indispensable for driving innovation and success in product development.

References

-

Myristyl lactate. (2022, November 29). In Whiz35 Compendium. Retrieved from [Link]

-

MYRISTYL LACTATE. (n.d.). In Ataman Kimya. Retrieved from [Link]

-

SDS (Safety Data Sheet) - Myristyl Lactate. (n.d.). In Making Cosmetics. Retrieved from [Link]

-

myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. (n.d.). In The Good Scents Company. Retrieved from [Link]

-

Myristal Lactate. (n.d.). In MakingCosmetics. Retrieved from [Link]

-

Myristyl Lactate. (n.d.). In PubChem. Retrieved from [Link]

-

Propylene Glycol. (n.d.). In PubChem. Retrieved from [Link]

- Prasanna Rani, K. N., et al. (2015). Enzymatic Synthesis of Myristyl Myristate. Estimation of Parameters and Optimization Of the Process. Journal of the Taiwan Institute of Chemical Engineers.

- Physicochemical and Antimicrobial Properties of Lactic Acid-Based Natural Deep Eutectic Solvents as a Function of W

- Physiochemical Characteristics of Poly-L-Lactic Acid (PLLA). (2018). Aesthetic Surgery Journal.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Properties of Lactic Acid Based Polymers and Their Correlation with Composition. (2001). Advances in Polymer Science.

- Physicochemical Characteristics and Hydrolytic Degradation of Polylactic Acid Dermal Fillers: A Compar

Sources

An In-depth Technical Guide to Myristyl Lactate: Structural Formula, Isomers, and Analytical Considerations

Abstract

Myristyl lactate, the ester of myristyl alcohol and lactic acid, is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries. Its efficacy as an emollient, skin-conditioning agent, and formulation texturizer is well-established. However, a comprehensive understanding of its chemical nature, particularly the implications of its inherent chirality, is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the structural formula of Myristyl lactate, a detailed examination of its stereoisomers, and a review of the analytical methodologies required for their synthesis and characterization. The causality behind experimental choices and the importance of stereochemical purity in research and product development are emphasized throughout.

Introduction to Myristyl Lactate

Myristyl lactate, chemically known as tetradecyl 2-hydroxypropanoate, is an alpha-hydroxy acid (AHA) ester.[1] It is synthesized through the esterification of myristyl alcohol (1-tetradecanol) and lactic acid (2-hydroxypropanoic acid). This reaction combines the long-chain fatty alcohol with the chiral carboxylic acid, resulting in a molecule with unique physicochemical properties that are highly desirable in topical formulations.

Myristyl lactate is typically a colorless to pale yellow liquid or a white waxy solid, with its physical state being dependent on temperature.[1][2] It is valued for its emollient properties, which impart a smooth and soft feel to the skin and hair. Furthermore, it can act as a lubricant and improve the spreadability of cosmetic and pharmaceutical formulations.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Myristyl lactate is presented in Table 1. These properties are crucial for formulation scientists in predicting its behavior in various systems.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₄O₃ | [3] |

| Molecular Weight | 286.45 g/mol | [2] |

| CAS Number | 1323-03-1 | [1][2] |

| IUPAC Name | Tetradecyl 2-hydroxypropanoate | [3] |

| Synonyms | Myristyl lactate, Tetradecyl lactate | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or white waxy solid | [1][2] |

| Melting Point | Approximately 23 °C | [2] |

| Solubility | Soluble in oils and organic solvents; limited solubility in water | [1] |

| Purity (typical) | >99% | [2] |

The Stereoisomers of Myristyl Lactate

The presence of a chiral center at the C2 position of the lactate moiety dictates that Myristyl lactate exists as a pair of stereoisomers: Myristyl (S)-lactate (also known as Myristyl L-lactate) and Myristyl (R)-lactate (also known as Myristyl D-lactate).

Figure 1: 2D representation of the stereoisomers of Myristyl lactate.

The spatial arrangement of the groups around this chiral center is the only difference between the two enantiomers. However, this seemingly minor structural variance can lead to significant differences in their biological and physical properties. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and their interactions with other chiral molecules.[4]

Optical Activity

Enantiomers are optically active, meaning they rotate the plane of plane-polarized light.[4][5]

-

Dextrorotatory (+): One enantiomer will rotate the plane of polarized light to the right (clockwise).

-

Levorotatory (-): The other enantiomer will rotate the plane of polarized light to the left (counter-clockwise) by an equal magnitude.[5][6]

Synthesis of Myristyl Lactate and its Stereoisomers

The synthesis of Myristyl lactate is typically achieved through the esterification of myristyl alcohol and lactic acid. The stereochemical outcome of the final product is directly dependent on the stereochemistry of the starting lactic acid.

Synthesis of Racemic Myristyl Lactate

The synthesis of racemic Myristyl lactate involves the use of racemic lactic acid as a starting material. The esterification is commonly catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the reaction to completion.

Figure 2: Synthesis of Racemic Myristyl Lactate.

Stereoselective Synthesis of Myristyl Lactate Enantiomers

The synthesis of enantiomerically pure Myristyl L-lactate or Myristyl D-lactate necessitates the use of enantiomerically pure L-lactic acid or D-lactic acid, respectively.

3.2.1. Chemical Synthesis

Enantiomerically pure lactic acid can be sourced commercially or synthesized. The esterification with myristyl alcohol then proceeds as described for the racemic synthesis, with care taken to avoid racemization, which can be promoted by harsh reaction conditions.

3.2.2. Enzymatic Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative for the stereoselective synthesis of chiral esters.[8] Lipases are commonly employed for the enantioselective esterification of racemic lactic acid or the kinetic resolution of racemic lactate esters.[9]

Enantioselective Esterification: A lipase that exhibits high selectivity for one enantiomer of lactic acid can be used to directly synthesize the corresponding enantiomerically enriched Myristyl lactate from racemic lactic acid and myristyl alcohol.

Kinetic Resolution: Alternatively, a lipase can be used to selectively hydrolyze one enantiomer from a racemic mixture of Myristyl lactate, leaving the other enantiomer in high enantiomeric excess.

Sources

- 1. CAS 1323-03-1: Myristyl lactate | CymitQuimica [cymitquimica.com]

- 2. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Tetradecyl Lactate: Navigating Commercial Sources and Purity Grades for Pharmaceutical Research

Abstract

Tetradecyl lactate (CAS No. 1323-03-1), also known as myristyl lactate, is an ester of myristyl alcohol and lactic acid increasingly recognized for its utility in advanced pharmaceutical formulations.[1] Its functions as an emollient, a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs), and a skin penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems.[2] However, the successful translation of a formulation from preclinical research to a commercial product is critically dependent on the quality and purity of its components. The presence of uncharacterized impurities can significantly impact formulation stability, API efficacy, and patient safety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, detailing the available purity grades and outlining a systematic approach for selecting and qualifying materials for research and clinical applications.

The Role and Mechanism of this compound in Drug Formulation

This compound is a multifunctional excipient with a unique combination of lipophilic (from the C14 tetradecyl chain) and hydrophilic (from the lactate headgroup) properties. This amphiphilic nature is central to its utility in drug development.

-